molecular formula C7H5NS B3424433 2-Sulfanylbenzonitrile CAS No. 34761-11-0

2-Sulfanylbenzonitrile

Cat. No. B3424433
CAS RN: 34761-11-0
M. Wt: 135.19 g/mol
InChI Key: AOYOBWSGCQMROU-UHFFFAOYSA-N
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Description

2-Sulfanylbenzonitrile is an organic compound with the CAS Number: 34761-11-0 . It has a molecular weight of 135.19 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 135.19 . Its density is predicted to be 1.18±0.1 g/cm3 and its boiling point is predicted to be 266.4±23.0 °C .

Scientific Research Applications

Monolayer Orientation Analysis for Sensors and Molecular Electronics

One significant application of 2-Sulfanylbenzonitrile, along with its derivatives, has been in the study of self-assembled monolayers (SAMs) on surfaces. Research by Keeler & Russell (2019) focused on the potential-dependent orientation of sulfanylbenzonitrile monolayers. By employing surface-enhanced Raman spectroscopy (SERS), they monitored changes in monolayer orientation under various electrochemical potentials. This has crucial implications for sensors and molecular electronics, where the orientation of molecules on a surface can significantly affect device sensitivity and electron transfer efficiency. The study highlighted how the orientation of the nitrile group and the aromatic ring in the SAMs changes with electrochemical potential, indicating a versatile application in designing responsive surface coatings and interfaces for electronic components Keeler & Russell, 2019.

Development of Novel Chemical Probes

In the context of molecular imaging and detection, sulfanylbenzonitrile and its analogs have been explored for their potential in developing reaction-based fluorescent probes. Lin, Chen, Xian, & Chang (2015) discussed the broader role of hydrogen sulfide (H2S) in biological systems and the need for precise detection methods. H2S, produced by both bacteria and mammals, plays a significant role in human health, acting as a cytoprotectant and gasotransmitter. The unique chemical properties of sulfanylbenzonitrile derivatives have been utilized in creating probes for visualizing H2S pools in living systems. These probes are designed based on their reactivity towards H2S, exploiting its reducing potency for selective detection over other biothiols. This research underscores the chemical versatility of sulfanylbenzonitrile derivatives in biomedical imaging and the study of sulfur-related biological processes Lin et al., 2015.

Synthesis of Privileged Scaffolds in Medicinal Chemistry

The synthesis of novel chemical structures using this compound as a precursor has been a focus of medicinal chemistry research. Grigor’ev et al. (2015) reported an efficient one-step synthesis of 4-acyl-2-amino-6-sulfanylpyridine-3,5-dicarbonitriles, leveraging the chemical reactivity of this compound. These compounds are of interest due to their wide range of pharmaceutical and biological applications. The synthesized scaffolds serve as 'privileged scaffolds' with potential therapeutic applications, demonstrating the compound's utility in the development of new drugs and biological probes Grigor’ev et al., 2015.

Electrocatalytic Applications

Research into the electrochemical properties of sulfanylbenzonitrile derivatives has also highlighted their potential in catalysis. Koczorowski et al. (2019) developed novel symmetrical iron(II) sulfanyl porphyrazines using this compound. These compounds exhibited electrocatalytic activity, particularly in the electrooxidation of NADH and L-cysteine. This indicates a promising avenue for using sulfanylbenzonitrile derivatives in developing electrochemical sensors and catalysts for oxidation processes of various organic compounds, including bioactive components. The study contributes to the understanding of the electrochemical behavior of sulfanyl derivatives and their applications in analytical chemistry Koczorowski et al., 2019.

Mechanism of Action

The mechanism of action for 2-Sulfanylbenzonitrile is not specified in the search results. The mechanism of action generally refers to how a substance produces an effect within a system .

Safety and Hazards

While specific safety and hazard information for 2-Sulfanylbenzonitrile was not found, it’s crucial to handle all chemicals with appropriate safety measures. This includes wearing suitable protective clothing and avoiding contact with skin and eyes .

properties

IUPAC Name

2-sulfanylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NS/c8-5-6-3-1-2-4-7(6)9/h1-4,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYOBWSGCQMROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452010
Record name 2-mercaptobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34761-11-0, 112365-71-6
Record name 2-Mercaptobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34761-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-mercaptobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-sulfanylbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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